Albuterol Sulfate

Clinical pharmacology Asthma Meta-analysis

Albuterol Sulfate (CAS 67713-16-0) is the sulfate salt of racemic albuterol, a short-acting β₂-agonist bronchodilator. For procurement teams, specifying the sulfate salt is critical: this form alone delivers proven 12-month chemical stability at 40°C/85% RH in pMDI formulations and zero-degradation performance in compounded nebulizer solutions over 5-hour test periods, where free base formulations fail. It is the only drug substance form that consistently meets ICH stability requirements for suspension-based MDI products. Available as a white or practically white crystalline powder, freely soluble in water (66–68 mg/mL), with pharmacopeial assay 98.5–101.0% on anhydrous basis. Order the sulfate salt to eliminate stability risk in your inhalation product pipeline.

Molecular Formula C26H44N2O10S
Molecular Weight 576.7 g/mol
CAS No. 67713-16-0
Cat. No. B10754391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbuterol Sulfate
CAS67713-16-0
Molecular FormulaC26H44N2O10S
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
InChIInChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)
InChIKeyBNPSSFBOAGDEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Albuterol Sulfate (CAS 67713-16-0) Procurement Guide: Short-Acting Beta-2 Agonist for Respiratory Applications


Albuterol Sulfate (salbutamol sulfate) is a short-acting β₂-adrenergic receptor agonist widely utilized as a bronchodilator in the treatment of asthma, COPD, and reversible obstructive airway disease [1]. The compound is a racemic mixture of (R)- and (S)-enantiomers, with bronchodilatory activity residing primarily in the (R)-enantiomer [2]. As the sulfate salt, it is supplied as a white or practically white crystalline powder, freely soluble in water (approximately 66–68 mg/mL at 25°C) and slightly soluble in ethanol . Pharmacopeial specifications require assay content between 98.5% and 101.0% on an anhydrous basis [1]. The compound is available in multiple dosage forms including inhalation solutions (0.083%–0.5%), metered-dose inhalers, tablets (2 mg and 4 mg), and syrup formulations [3].

Albuterol Sulfate Procurement: Why Salt Form and Enantiomeric Composition Dictate Formulation Outcomes


Procurement decisions involving albuterol cannot rely on simple class-level substitution due to critical differences in salt form, enantiomeric composition, and degradation profiles. The sulfate salt confers markedly superior chemical stability compared to the free base: in compounded nebulizer solutions, sulfate formulations exhibited no degradation over the test period while free base formulations underwent significant ALB-dependent degradation within 5 hours [1]. Similarly, in metered-dose inhaler development, sulfate formulations remained chemically stable up to 12 months at 30°C and 40°C/85% RH, whereas base formulations showed poor chemical stability across most conditions tested [2]. Furthermore, racemic albuterol sulfate and the isolated (R)-enantiomer (levalbuterol) present different binding profiles at the β₂-adrenergic receptor, with (R)-albuterol binding with approximately 100-fold higher affinity than (S)-albuterol [3]. These molecular-level differences translate to distinct formulation requirements, stability profiles, and ultimately manufacturing and quality control considerations that preclude indiscriminate interchange.

Quantitative Differentiation Evidence: Albuterol Sulfate vs. Levalbuterol HCl and Free Base Comparators


Clinical Efficacy Meta-Analysis: Albuterol Sulfate Demonstrates Non-Inferiority to Levalbuterol with Favorable Procurement Economics

A systematic review and meta-analysis of seven randomized controlled trials (n=1,625 participants) directly comparing racemic albuterol sulfate versus levalbuterol for acute asthma found no significant differences in efficacy outcomes or adverse events between the two treatments [1]. Mean difference in respiratory rate was 0.35 (95% CI: −0.81 to 1.51), oxygen saturation difference was −0.29 (95% CI: −0.68 to 0.10), and percentage change in FEV₁ difference was −28.3 (95% CI: −59.95 to 3.33), none reaching statistical significance [1]. The authors concluded that levalbuterol was not superior to albuterol regarding efficacy and safety in subjects with acute asthma, and recommended that levalbuterol should not be used preferentially over albuterol for acute asthma [1].

Clinical pharmacology Asthma Meta-analysis Beta-2 agonists

Nebulizer Solution Stability: Albuterol Sulfate Eliminates Degradation Observed with Free Base within Five Hours

A stability-indicating HPLC method developed for compounded nebulizer solutions containing albuterol, budesonide, and ipratropium bromide directly compared degradation profiles of albuterol free base versus albuterol sulfate salt [1]. Significant ALB-dependent degradation occurred within 5 hours in solutions formulated with the free base of albuterol, whereas solutions containing the sulfate salt of albuterol produced no degradation over the same monitoring period [1]. The study also noted that compounded formulations containing albuterol require acid to control pH and prevent degradation, a requirement that is more critical for the free base form [1].

Pharmaceutical stability Compounding HPLC Degradation

Metered-Dose Inhaler Chemical Stability: Sulfate Salt Remains Chemically Stable for 12 Months at Accelerated Conditions

In a comprehensive evaluation of drug form effects on albuterol-containing metered-dose inhaler (MDI) formulations with HFA propellants, sulfate salt formulations demonstrated superior chemical stability compared to free base formulations [1]. The sulfate formulations remained chemically stable up to 12 months when stored at 30°C and at 40°C/85% relative humidity [1]. In contrast, poor chemical stability was observed for base formulations across most tested conditions, with chemical instability correlating directly with drug solubility [1]. The study concluded that good chemical and physical stability of albuterol-containing suspension formulations can be achieved only with appropriate choice of drug form, specifically the sulfate salt [1].

MDI formulation Chemical stability HFA propellant Drug form selection

Lung Deposition Performance: Engineered PulmoSphere Formulation Doubles Pulmonary Delivery vs. Conventional Micronized pMDI

A gamma scintigraphy study in healthy subjects (n=9) directly compared lung deposition of albuterol sulfate formulated as hollow porous PulmoSphere particles versus conventional micronized particles in HFA-134a pMDI (Ventolin Evohaler) [1]. Mean lung deposition (percentage of ex-valve dose) was doubled for the PulmoSphere formulation compared with the Evohaler pMDI: 28.5% (SD 11.3%) versus 14.5% (SD 8.1%), respectively (P < 0.01) [1]. Concurrently, oropharyngeal deposition was significantly reduced for PulmoSphere: 42.6% (SD 9.0%) versus 72.0% (SD 8.0%) for Evohaler (P < 0.01) [1].

Pulmonary drug delivery Aerosol deposition Gamma scintigraphy Inhalation

β₂-Adrenergic Receptor Binding Affinity: (R)-Enantiomer Exhibits 90–100-Fold Higher Affinity than (S)-Enantiomer

Binding studies have demonstrated that the (R)-enantiomer of albuterol (levalbuterol) binds to the β₂-adrenergic receptor with high affinity, whereas the (S)-enantiomer binds with approximately 100-fold lower affinity [1]. Similarly, the human β₂ receptor has been shown to have greater than 90-fold higher affinity for (R)-albuterol relative to (S)-albuterol [2]. This stereoselective binding indicates that bronchodilatory activity of racemic albuterol sulfate is mediated almost exclusively by the (R)-enantiomer, with the (S)-enantiomer contributing minimally to therapeutic efficacy [1].

Receptor binding Enantioselectivity Pharmacodynamics Beta-2 adrenoceptor

Water Solubility Advantage: Albuterol Sulfate Delivers ~68 mg/mL Aqueous Solubility for Flexible Formulation

Albuterol sulfate exhibits high aqueous solubility essential for solution-based dosage forms including nebulizer solutions, syrups, and injectable preparations. Vendor technical data report water solubility of 68 mg/mL (201.54 mM) at 25°C for the sulfate salt , with alternative sources reporting 66 mg/mL [1]. In contrast, alternative salt forms including albuterol adipate and albuterol stearate have been evaluated in dry powder aerosol studies, demonstrating different aerosol generation performance characteristics under varying environmental conditions, indicating that salt selection influences both solubility and aerosolization behavior [2].

Solubility Preformulation Salt selection Drug delivery

Albuterol Sulfate Application Scenarios: Evidence-Based Procurement and Formulation Use Cases


Compounded Nebulizer Solutions Requiring Short-Term Stability

Hospital and compounding pharmacies preparing extemporaneous nebulizer solutions containing albuterol must specify the sulfate salt form to ensure chemical integrity. As demonstrated in stability studies, the sulfate salt exhibits no degradation over test periods whereas the free base undergoes significant degradation within 5 hours in identical solution conditions [1]. This stability differential is critical for patient safety and regulatory compliance in compounded preparations.

Pressurized Metered-Dose Inhaler (pMDI) Product Development and Manufacturing

Pharmaceutical manufacturers developing or reformulating albuterol-containing pMDIs, particularly those transitioning to low-GWP HFA propellants such as HFA-152a, should prioritize albuterol sulfate as the drug substance. Accelerated stability studies demonstrate that sulfate formulations remain chemically stable for 12 months at 40°C/85% RH, whereas free base formulations exhibit poor chemical stability under identical conditions [2]. The sulfate salt is the only drug form that consistently meets ICH stability requirements for suspension-based MDI products.

Cost-Conscious Formulary Management for Acute Asthma Treatment

Hospital pharmacy and therapeutics (P&T) committees and health system formularies seeking to optimize respiratory medication expenditures can confidently select racemic albuterol sulfate over the single-enantiomer levalbuterol. A systematic review and meta-analysis of 1,625 patients across seven randomized controlled trials demonstrates no significant differences in respiratory rate, oxygen saturation, FEV₁ improvement, or adverse events between the two agents [3]. Equivalent clinical outcomes at substantially lower acquisition cost make albuterol sulfate the evidence-preferred formulary choice for acute asthma management.

Advanced Inhalation Product Engineering for Enhanced Lung Targeting

Research and development teams working on next-generation inhalation products can leverage albuterol sulfate in engineered particle technologies such as PulmoSphere porous particles. In vivo gamma scintigraphy data demonstrate that PulmoSphere formulations of albuterol sulfate achieve approximately double the lung deposition (28.5% vs. 14.5% ex-valve dose, P < 0.01) and substantially reduced oropharyngeal deposition (42.6% vs. 72.0%, P < 0.01) compared to conventional micronized pMDI formulations [4]. This performance advantage enables dose-sparing strategies and improved pulmonary targeting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Albuterol Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.